

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride cytotoxicity assessment

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Compound Focus: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

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Cytotoxicity of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline (8-HQ) core is known for its metal-chelating properties, which can be optimized for either **cytotoxic** (anti-cancer) or **cytoprotective** (neuroprotective) activities based on its specific substitutions [1]. The table below summarizes the activity profiles of key derivatives mentioned in the literature.

Compound / Derivative Name	Core Structure / Substitution	Reported Biological Activity & Potency	Proposed Primary Mechanism of Action
Parent 8-HQ scaffold [2] [3]	Unsubstituted 8-hydroxyquinoline	Foundational chelating activity; antiseptic, disinfectant properties.	Metal ion chelation (e.g., Zn ²⁺ , Cu ²⁺).
Nitroxoline [2] [1]	5-nitro-8-hydroxyquinoline	Antibacterial, antifungal; cited as a clinically used drug.	Metal chelation; RNase inhibition [2].
Clioquinol (CQ) [1] [4]	5-chloro-7-iodo-8-hydroxyquinoline	Cytoprotective; investigated for neurodegenerative	Selective Zn ²⁺ /Cu ²⁺ ionophore; modulates

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		diseases (low potency, toxicity concerns).	amyloidogenic proteins.
PBT2 [2] [1]	5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol	Cytoprotective; progressed to Phase IIa clinical trials for Alzheimer's.	Zn ²⁺ /Cu ²⁺ ionophore; multifunctional action in CNS.
HLA-20 / M30 / VK28 [1]	Hybrids (e.g., fused with rasagiline, rivastigmine pharmacophores)	Potent cytoprotective and anti-neurodegenerative agents.	Multitarget: Cholinesterase inhibition, ROS scavenging, anti-A β aggregation.
C-7 N-sulfonated piperazine [1]	5-chloro-8-HQ with N-sulfonated piperazine at C-7	Cytotoxic; 26-fold more potent than 5-chloro-8-HQ against HeLa cells.	Improved metal-chelating ability (Cu, Zn).
Betti-base derivative (HQ415) [1]	Multi-component reaction product	High potency in neuronal proteotoxicity models.	Affects oxidative stress and iron metabolism.
INP1750 [1]	Specific 8-HQ derivative	Gram-negative pathogen selective antibacterial effect.	Metal chelation.

Experimental Protocols for Cytotoxicity Assessment

The following methodologies are commonly used in the literature to evaluate the activity of 8-HQ derivatives.

1. Cell Viability and Proliferation Assays

- **Purpose:** To determine the compound's IC₅₀ value (the concentration that inhibits 50% of cell growth) and distinguish between cytoprotective and cytotoxic effects [1].
- **Common Assays: MTS, MTT, or XTT assays**, which measure mitochondrial activity as a marker of cell viability.
- **Typical Workflow:**
 - Plate cancer cell lines (e.g., HeLa, MCF-7) or neuronal models in multi-well plates.
 - Treat with a concentration gradient of the test compound for 24-72 hours.
 - Add the assay reagent and incubate for several hours.
 - Measure the absorbance of the formed formazan product to quantify viable cells.

2. Real-Time Cell Viability Monitoring

- **Purpose:** To dynamically track cell proliferation and death, providing richer data than endpoint assays [1].
- **Technology: Real-time cell electronic sensing (RT-CES)** systems.
- **Application:** This method was used to identify cytoprotective 8-HQ hit compounds, such as derivative Q3 [1].

3. Fluorescence-Activated Cell Sorting (FACS) for Apoptosis and Mitochondrial Health

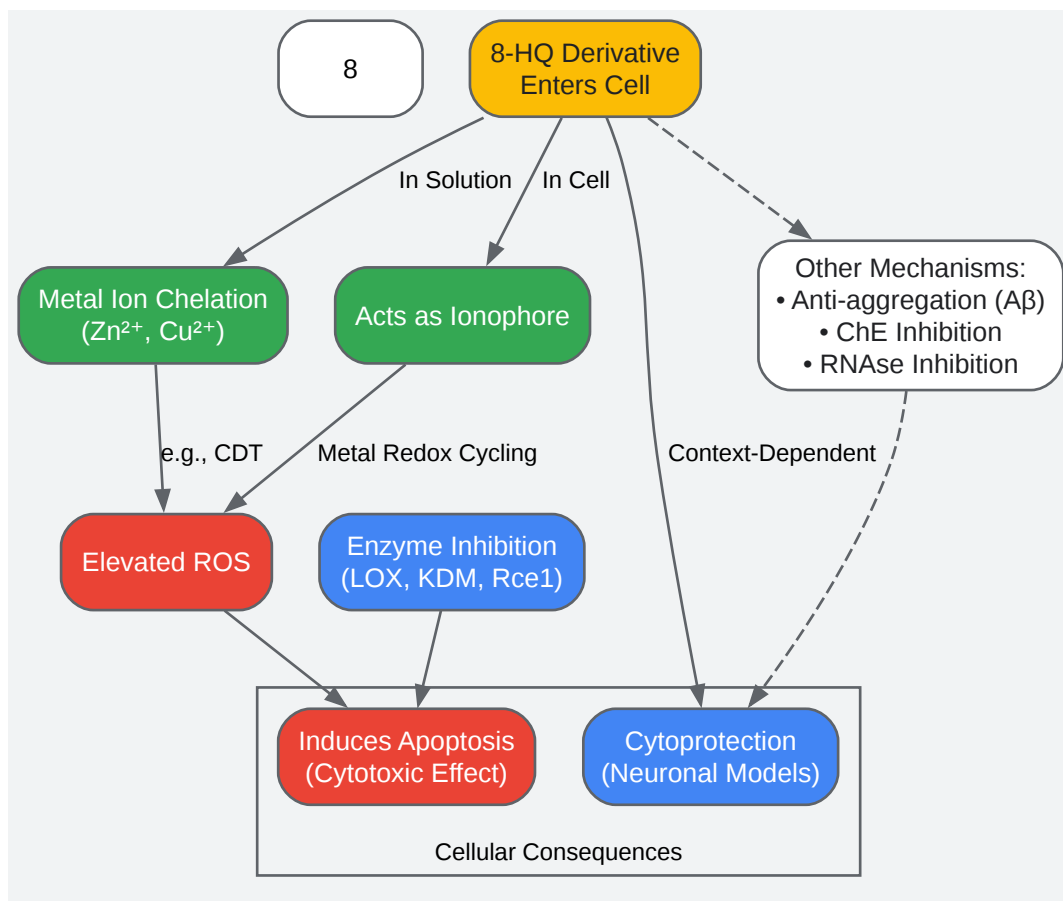
- **Purpose:** To investigate the mechanism of cell death and specific organelle damage.
- **Common Parameters:**
 - **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Using fluorescent dyes like JC-1 or TMRM. A loss of potential is a key early indicator of apoptosis [1].
 - **Apoptosis Markers:** Staining with Annexin V and propidium iodide (PI) to distinguish between early apoptosis, late apoptosis, and necrosis.

4. Metal Chelation and Ionophore Activity Studies

- **Purpose:** To confirm that the biological activity is linked to the compound's metal-chelating ability, a hallmark of the 8-HQ pharmacophore [2] [1].
- **Method:** Testing the compound's efficacy in cell culture media with and without supplemental metal ions like **copper (Cu²⁺)** or **zinc (Zn²⁺)**. A significant increase in potency in metal-supplemented conditions strongly suggests chelation is central to the mechanism [2].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the primary mechanisms through which 8-Hydroxyquinoline (8-HQ) derivatives exert their biological effects, based on the cited literature.



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Research Implications for Your Assessment

While direct data on **rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride** is unavailable, the literature provides a strong framework for its evaluation.

- **Structural Considerations:** The compound is described as being "used in the genetic incorporation of a metal-ion chelating amino acid into proteins as a biophysical probe" [5]. This confirms its designed function as a **metal chelator**, making the mechanisms described highly relevant.
- **Testing Strategy:** Your cytotoxicity assessment should explicitly test its activity in the presence and absence of transition metals like copper and zinc. A significant change in potency would be a key finding.
- **Dual Potential:** Be aware that the 8-HQ scaffold can produce both cytotoxic and cytoprotective derivatives. The outcome is highly dependent on the specific substitution pattern [1]. A full dose-response study across different cell lines (both cancerous and non-cancerous) is necessary to classify its activity accurately.

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